N-(2,3-dimethylphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide
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Overview
Description
“N-(2,3-dimethylphenyl)-2-{8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide” is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dimethylphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide” typically involves multi-step organic reactions. The starting materials often include 2,3-dimethylaniline and a suitable thia-diazatricyclic precursor. The reaction conditions may involve:
Solvents: Common solvents such as dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
“N-(2,3-dimethylphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new pharmaceuticals or diagnostic tools.
Medicine
In medicine, “N-(2,3-dimethylphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide” could be explored for its therapeutic potential. Its unique structure may offer advantages in targeting specific diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its stability and reactivity make it a candidate for applications in coatings, adhesives, or electronic materials.
Mechanism of Action
The mechanism of action of “N-(2,3-dimethylphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include:
Binding to active sites: Inhibiting or activating enzymes.
Interacting with receptors: Modulating signal transduction pathways.
Altering gene expression: Affecting transcription or translation processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide
- This compound
Uniqueness
The uniqueness of “this compound” lies in its specific combination of aromatic and heterocyclic structures. This gives it distinct chemical and physical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C20H21N3OS2 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C20H21N3OS2/c1-12-6-5-8-15(13(12)2)23-17(24)10-25-19-18-14-7-3-4-9-16(14)26-20(18)22-11-21-19/h5-6,8,11H,3-4,7,9-10H2,1-2H3,(H,23,24) |
InChI Key |
QBLYIFWENGCIBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4)C |
Origin of Product |
United States |
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